6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid
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Overview
Description
The closest compound I found is "(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid" . This compound has a molecular formula of C10H11NO6S and a molecular weight of 273.26 g/mol . It contains a 2,3-dihydro-1,4-benzodioxin subunit, which is a common motif in many bioactive compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For the similar compound “(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid”, the computed properties include a molecular weight of 273.26 g/mol, XLogP3-AA of 0.2, hydrogen bond donor count of 2, hydrogen bond acceptor count of 7, and rotatable bond count of 4 .Scientific Research Applications
- 6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid is utilized in proteomics studies. Researchers use it to investigate protein structures, functions, and interactions. Its unique chemical properties allow for specific labeling and tracking of proteins during experiments .
- The compound serves as a building block in chemical synthesis. Medicinal chemists incorporate it into drug design due to its structural versatility. By modifying its functional groups, scientists can create novel drug candidates with potential therapeutic effects .
- The nitro group in this compound suggests potential antioxidant activity. Researchers explore its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant mechanisms could lead to therapeutic applications .
- Researchers investigate the compound’s interaction with surfaces. It can be immobilized on materials like nanoparticles or membranes. These modified surfaces find applications in biosensors, drug delivery systems, and catalysis .
Proteomics Research
Chemical Synthesis and Medicinal Chemistry
Antioxidant Properties
Materials Science and Surface Modification
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)4-2-1-3-7-16-15(19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10H,1-4,7-9H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDCOQLAAZHAKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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